2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol
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Overview
Description
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol is an organic compound with the molecular formula C8H10N2O. It is a derivative of pyrrolo[2,3-b]pyridine, a bicyclic structure that combines pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Biochemical Analysis
Biochemical Properties
It has been found that derivatives of this compound have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol may interact with these receptors or related biomolecules.
Cellular Effects
In vitro studies have shown that derivatives of this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . These compounds also significantly inhibit the migration and invasion of 4T1 cells . These findings suggest that this compound may have similar effects on cellular processes.
Molecular Mechanism
Its derivatives have been found to inhibit FGFR, which plays an essential role in various types of tumors . This inhibition could occur through binding interactions with the receptor, leading to changes in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
The stability of this compound in simulated gastric fluid and simulated intestinal fluid has been confirmed in in vitro pharmacokinetic studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the pyrrolo[2,3-b]pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol involves its interaction with molecular targets such as FGFRs. By binding to these receptors, it inhibits their activity, which can lead to the suppression of tumor cell proliferation and migration . The compound’s low molecular weight and specific binding affinity make it a promising candidate for further drug development .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their FGFR inhibitory activity.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: Evaluated for antileishmanial activity.
Pyrrolo[1,2-a]pyrazine derivatives: Exhibiting antibacterial, antifungal, and antiviral activities.
Uniqueness: 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol stands out due to its specific inhibitory effects on FGFRs, making it a valuable compound in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-5-7-2-1-6-3-4-9-8(6)10-7/h1-2,11H,3-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHVVZOKRUUCIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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